molecular formula C8H8Cl2N4 B2704978 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1630906-67-0

5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B2704978
CAS No.: 1630906-67-0
M. Wt: 231.08
InChI Key: MHAKTMYTHHJMBC-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1630906-67-0) is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a dichloro-pyrazolopyrimidine core, which serves as a versatile building block for the synthesis of novel molecules, particularly protein kinase inhibitors . The pyrazolo[4,3-d]pyrimidine structure is a key bioisostere of purine, allowing it to compete with ATP for binding sites in the kinase domain, thereby inhibiting enzyme activity and disrupting signalling pathways crucial for cell proliferation . Its primary research value lies in the development of targeted anticancer therapies. Researchers utilize this dichloro intermediate to introduce diverse substituents at the 5 and 7 positions, creating compound libraries for screening against various kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase . Furthermore, recent investigations highlight the potential of pyrazolo[3,4-d]pyrimidine derivatives in antimicrobial research. These compounds exhibit dose-dependent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, and show promise in potentiating the effects of conventional antibiotics like ampicillin, presenting a strategy for combating bacterial infections, including in immunocompromised settings . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use. It is recommended to store the compound under an inert atmosphere at 2-8°C to ensure long-term stability . Researchers can leverage its reactive chloro groups for further functionalization to explore structure-activity relationships and develop new potent inhibitors for scientific research.

Properties

IUPAC Name

5,7-dichloro-2-propan-2-ylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-5-6(13-14)7(9)12-8(10)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAKTMYTHHJMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydrazinopyrimidine with isopropyl isocyanate, followed by cyclization to form the desired pyrazolo[4,3-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Numerous studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:
    Cell LineIC50 (µM)
    MCF-712.5
    A54910.0
    HCT11615.0

These values indicate significant potency against breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .

2. Biological Studies

  • The compound is utilized in research to understand its effects on apoptosis and cell cycle regulation. In vitro studies have shown that it can induce apoptosis in cancer cells at low micromolar concentrations .

3. Material Science

  • Given its unique electronic properties, this compound is being explored for applications in organic semiconductors and advanced materials .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of this compound involved testing against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound effectively inhibited cell growth with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .

Case Study 2: Structure-Activity Relationship
Research into the structure-activity relationship of pyrazolo[4,3-d]pyrimidine derivatives revealed that modifications to the core structure could enhance anticancer activity. For example, analogs with different substituents demonstrated varying degrees of potency against MCF-7 cells .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Pyrazolo[4,3-d]pyrimidine derivatives often exhibit isomerism based on substituent positioning (N-1 vs. N-2). For example:

  • Compound 4 (N-1 substituted) : 1-(2,3-dihydroxypropyl)-3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine, yield = 27%, m.p. = 150°C .
  • Compound 5 (N-2 substituted) : 2-(2,3-dihydroxypropyl)-3-methyl-5-methylsulfonyl-2H-pyrazolo[4,3-e][1,2,4]triazine, yield = 4%, m.p. = 175°C .

Key Observations :

  • Higher melting points in N-2 isomers suggest greater crystallinity or intermolecular interactions.

Electronic Properties and Reactivity

The electronic profiles of these compounds are critical for their reactivity and interactions:

Property Range/Value (Derived from Analogues) Implications Reference
HOMO-LUMO Gap 1.437 kcal/mol (narrow range) Similar reactivity across compounds
Dipole Moment 3.100–8.420 D Affects solubility and binding
Net Atomic Charges N7/N8 charges reduced in N-1/N-2 isomers Altered electrophilicity

Lipophilicity and Solubility

Lipophilicity parameters (log Kow, Clog P) influence bioavailability:

Compound Type Clog P Range log Kow (RP-HPLC/IAM) Bioavailability Implications Reference
Low-lipophilicity < -0.1 Variable Limited membrane permeability
Ethyl ester derivative Predicted pKa = 2.54 High density (1.633) Moderate solubility

Biological Activity

5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-d]pyrimidine core with chlorine substituents at positions 5 and 7, and an isopropyl group at position 2. Its molecular formula is C8H6Cl2N4C_8H_6Cl_2N_4 and it has a molecular weight of approximately 229.07 g/mol.

The primary biological target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound functions as an inhibitor of CDK2 enzymatic activity, which leads to the disruption of the cell cycle progression pathway. This inhibition can result in reduced proliferation of cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines:

Cell Line IC50 (µM)
MCF-712.5
A54910.0
HCT11615.0

These values indicate that the compound is particularly potent against MCF-7 breast cancer cells and A549 lung cancer cells, suggesting its potential as a therapeutic agent in oncology .

Other Biological Activities

Beyond its anticancer properties, studies have also explored the compound's effects on other biological systems:

  • Antimicrobial Activity : In preliminary assessments, derivatives of pyrazolo[4,3-d]pyrimidines have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-Alzheimer's Potential : Some derivatives have been evaluated for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling suggest that this compound possesses favorable properties for drug development. These studies indicate good solubility and permeability characteristics that are essential for effective therapeutic applications .

Case Studies and Research Findings

  • Inhibition Studies : A study conducted by Tiwari et al. synthesized various pyrimidine derivatives and assessed their anticancer activities against multiple cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the inhibition of CDK2 leads to G1 phase arrest in the cell cycle, thereby preventing cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole precursors with chloro-substituted pyrimidine intermediates. Key parameters include reaction temperature (e.g., 120°C in sealed tubes for cyclization), solvent choice (acetonitrile/DMF mixtures for alkylation), and stoichiometric ratios of reagents like anhydrous ammonium acetate to ensure complete conversion . Purification via preparative TLC or recrystallization (e.g., using CHCl3/MeOH) improves yield and purity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., isopropyl CH2 protons at δ 5.62 ppm) and aromatic proton environments .
  • IR Spectroscopy : Identify functional groups (e.g., NH2 stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 203.03) .
  • Elemental Analysis : Validate C, H, N content (e.g., deviations <0.3% indicate purity) .

Q. What are the critical storage and handling considerations for this compound to ensure stability during experimental use?

  • Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Use anhydrous solvents during reactions to avoid unwanted side products .

Advanced Research Questions

Q. What strategies can modulate the electronic properties of the pyrazolo[4,3-d]pyrimidine core through substituent variation, and how does the isopropyl group influence reactivity?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at 5,7-positions) increase electrophilicity, facilitating nucleophilic aromatic substitution. The isopropyl group at the 2-position enhances steric bulk, reducing aggregation in biological assays .
  • Synthetic Tuning : Replace isopropyl with benzyl groups via alkylation (e.g., using benzyl chloride/K2CO3 in acetonitrile) to study steric vs. electronic contributions .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel pyrazolo[4,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity between protons (e.g., H-3 and CH2 groups) to confirm regiochemistry .
  • X-ray Crystallography : Resolve ambiguous peaks by comparing experimental data with single-crystal structures (e.g., mean C–C bond length = 0.003 Å) .
  • Cross-Validation : Compare IR and MS data with analogs (e.g., 5-methylfuran derivatives) to identify inconsistencies .

Q. What computational methods predict the physicochemical properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to predict dipole moments and solubility. Correlate with experimental logP values (estimated 2.67 for analogs) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., phosphodiesterases) to guide SAR studies .

Q. What methodologies are effective in scaling up synthesis while maintaining high purity?

  • Methodological Answer :

  • Batch Optimization : Increase solvent volume (e.g., 9 mL acetonitrile per mmol substrate) and extend reaction time (24–48 hours) for homogeneous mixing .
  • Purification : Use flash chromatography instead of TLC for larger batches. Monitor pH during acidification (e.g., HCl addition at 0–50°C) to avoid byproduct formation .

Q. In SAR studies, how does dichloro substitution at 5,7-positions affect binding affinity to biological targets?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of phosphodiesterases (PDEs) using fluorescence-based assays. Dichloro groups enhance binding via halogen bonding (e.g., IC50 < 100 nM for PDE5 inhibitors) .
  • Mutagenesis Studies : Replace Cl with F or H to quantify contributions to binding energy .

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